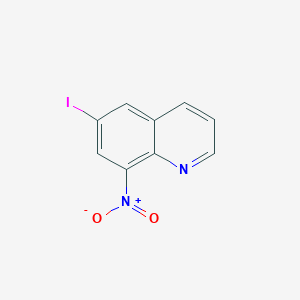

6-Iodo-8-nitroquinoline

Description

Significance of Halogenated and Nitro-Substituted Quinoline (B57606) Scaffolds in Modern Chemical Research

Halogenated and nitro-substituted quinoline scaffolds are of considerable importance in modern chemical research, particularly in the fields of medicinal chemistry and materials science. orientjchem.orgevitachem.com The introduction of halogen atoms and nitro groups onto the quinoline framework can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile. orientjchem.org

Halogenation, for instance, can enhance the biological activity of quinoline derivatives. orientjchem.org Halogenated quinolines have been investigated for their potential as antibacterial, antifungal, and anticancer agents. orientjchem.orgresearchgate.netnih.gov The presence of a halogen can improve a compound's ability to cross cell membranes and interact with biological targets. orientjchem.org Specifically, halogenated quinolines have shown promise in eradicating drug-resistant bacterial biofilms. nih.govrsc.org

The nitro group, being a strong electron-withdrawing group, significantly modifies the reactivity of the quinoline ring. nih.gov This functional group can activate the quinoline system for various chemical transformations, including nucleophilic substitution reactions. nih.govangenechemical.com Nitro-substituted quinolines are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. nih.govresearchgate.net For example, they serve as precursors for the synthesis of aminoquinolines, which can be further functionalized. nih.gov

Overview of Quinoline Chemistry and its Specific Relevance to 6-Iodo-8-nitroquinoline

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. wikipedia.org It is a colorless, hygroscopic liquid with a distinctive odor. wikipedia.org The quinoline ring system is planar and possesses aromatic character due to the delocalization of π-electrons across both the benzene (B151609) and pyridine (B92270) rings. fiveable.me

The chemistry of quinoline is characterized by its ability to undergo various reactions, including electrophilic and nucleophilic substitutions. Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene ring, with the 5- and 8-positions being the most reactive. numberanalytics.com

In the case of this compound, the presence of the iodine and nitro substituents dictates its reactivity. The nitro group at the 8-position makes the quinoline ring electron-deficient, influencing its participation in chemical reactions. nih.gov This compound is known to undergo nucleophilic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, making it a versatile intermediate in the synthesis of complex organic molecules. angenechemical.com

Current Research Landscape for this compound and Closely Related Analogs

The current research landscape for this compound and its analogs is focused on leveraging their unique chemical properties for the development of new functional molecules. Researchers are actively exploring the synthesis of diversely substituted quinolines using modern catalytic methods. nih.gov

Studies on related halogenated and nitro-substituted quinolines provide insights into the potential applications of this compound. For instance, research on other iodo-nitroquinoline derivatives has highlighted their utility as precursors in the synthesis of biologically active compounds. researchgate.net The reactivity of the carbon-iodine bond allows for its participation in various cross-coupling reactions, enabling the introduction of different functional groups.

Analogous compounds, such as other halogenated 8-nitroquinolines, are being investigated for their potential in medicinal chemistry. For example, the regioisomer 8-hydroxy-5-nitroquinoline (nitroxoline) has demonstrated more potent anti-cancer activity than other halogenated 8-hydroxyquinolines. nih.govsrce.hr While not a direct analog, this highlights the significance of the nitro-substitution on the quinoline scaffold in imparting biological activity.

Furthermore, the development of synthetic methodologies for creating highly substituted quinoline frameworks is an active area of research. These advancements facilitate the synthesis of complex quinoline derivatives, including those related to this compound, for various scientific investigations.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5552-46-5 | sigmaaldrich.com |

| Molecular Formula | C₉H₅IN₂O₂ | sigmaaldrich.com |

| Molecular Weight | 300.05 g/mol | fluorochem.co.uk |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

Spectroscopic Information for a Related Compound (3-Iodo-8-nitroquinoline)

| Spectroscopy Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.18 (s, 1H), 8.66 (d, J = 2.0 Hz, 1H), 8.07 (dd, J = 7.5 Hz, 1.3 Hz, 1H), 7.95 (dd, J = 8.3 Hz, 1.2 Hz, 1H), 7.66 (dd, J = 8.1 Hz, 7.5 Hz, 1H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 157.9, 148.3, 143.7, 137.6, 130.9, 130.3, 126.4, 124.2, 92.0 | rsc.org |

| HRMS (ESI-TOF) | m/z [(M+H)⁺] calculated for C₉H₆IN₂O₂ + 300.9474, found 300.9477 | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNONEVLFFGBYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476198 | |

| Record name | 6-Iodo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-46-5 | |

| Record name | 6-Iodo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Iodo 8 Nitroquinoline and Its Precursors/derivatives

Direct Synthetic Routes to 6-Iodo-8-nitroquinoline

The direct construction of the this compound scaffold is primarily achieved through classical name reactions that build the quinoline (B57606) ring system from acyclic or simpler aromatic precursors.

Skraup Reaction and its Modifications for this compound Synthesis from Iodo-Nitroanilines

The Skraup reaction stands as a cornerstone in quinoline synthesis, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org For the specific synthesis of this compound, a key approach utilizes 2-nitro-4-iodoaniline as the starting aromatic amine. researchgate.net In this reaction, glycerol is first dehydrated by the strong acid to form acrolein, which then undergoes a 1,4-addition with the aniline (B41778) derivative. Subsequent acid-catalyzed cyclization and dehydration, followed by oxidation, yields the final quinoline ring system. iipseries.org

The archetypal Skraup reaction is known for its often vigorous and exothermic nature. wikipedia.org Consequently, several modifications have been developed to improve safety and yields. One common modification involves the replacement of sulfuric acid with phosphoric acid and the use of arsenic acid as the oxidizing agent, which allows the reaction to proceed at a lower temperature of around 100°C. gfschemicals.comorgsyn.org In this modified procedure, acrolein is used directly instead of glycerol. gfschemicals.com Another approach to control the reaction's vigor is the addition of ferrous sulfate (B86663). wikipedia.org

For instance, the synthesis of the related 6-methoxy-8-nitroquinoline (B1580621) employs a modification using arsenic oxide as the oxidant, with the reaction temperature carefully controlled between 105°C and 119°C. orgsyn.org These modified conditions are applicable to substituted nitroanilines, providing a viable route to compounds like this compound.

Cyclocondensation Approaches for Nitroquinoline Core Formation

Cyclocondensation reactions provide alternative routes to the quinoline core, often offering greater control over substitution patterns. These methods involve the condensation and subsequent cyclization of two or more molecules to form the heterocyclic ring.

One such strategy is the Doebner-Miller reaction, which is a variation of the Skraup synthesis. It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, typically yielding substituted quinolines. smolecule.com By selecting a nitroaniline as the starting material, this method can be adapted for the synthesis of nitroquinolines. smolecule.comnih.gov

Another versatile cyclocondensation approach involves the reaction of a substituted aniline with β-ketoesters, such as in the Conrad-Limpach-Knorr synthesis, which produces hydroxyquinolines. iipseries.org A more modern approach involves the three-step cyclocondensation of a substituted nitroaniline, such as 2-nitroaniline, with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) and trimethyl orthoformate. nih.govmdpi.com This method proceeds through thermal cyclization of an intermediate in a high-boiling solvent like diphenyl ether to construct the nitroquinoline ring. nih.gov Isatoic anhydrides can also serve as precursors, reacting with compounds like ethyl acetoacetate (B1235776) in a cyclocondensation reaction to form quinoline derivatives. beilstein-journals.org

Strategic Synthesis of Iodo- and Nitroquinoline Intermediates

The synthesis of this compound can also be achieved through a strategic, stepwise approach involving the separate introduction of the nitro and iodo groups onto a quinoline ring. This requires the synthesis of key iodo- and nitroquinoline intermediates.

Nitration of Quinoline and Substituted Quinoline Systems for Nitroquinoline Precursors

The introduction of a nitro group onto the quinoline ring is a fundamental electrophilic aromatic substitution reaction. The nitration of unsubstituted quinoline using a mixture of nitric acid and sulfuric acid typically results in a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) in roughly equal amounts. pjsir.orggoogle.com The reaction occurs via electrophilic attack on the protonated quinolinium cation, directing the substitution to the benzene (B151609) ring portion of the molecule. pjsir.org

For the synthesis of 8-nitroquinoline derivatives specifically, direct nitration can be highly effective. The reaction conditions, particularly temperature, play a crucial role in selectivity and yield. For some quinoline derivatives, achieving selective nitration at the 8-position requires elevated temperatures of around 70°C and extended reaction times, which can lead to yields as high as 94%. nih.gov The presence of existing substituents on the quinoline ring significantly influences the position of nitration. For example, the nitration of 6-methylquinoline (B44275) with concentrated nitric and sulfuric acid selectively introduces the nitro group at the 8-position.

| Starting Material | Nitration Conditions | Product(s) | Yield | Reference(s) |

| Quinoline | Nitric Acid, Sulfuric Acid | 5-Nitroquinoline & 8-Nitroquinoline | ~50% 5-isomer, ~44% 8-isomer | google.com |

| Quinoline Derivatives | H₂SO₄, HNO₃, T > 70°C | 8-Nitroquinoline Derivatives | Up to 94% | , nih.gov |

| 6-Methylquinoline | Conc. Nitric Acid, Conc. Sulfuric Acid | 6-Methyl-8-nitroquinoline (B1605682) | - |

Halogenation (Iodination) of Quinoline and Derivatives

The introduction of an iodine atom onto the quinoline ring is typically achieved through electrophilic halogenation.

Direct iodination of the quinoline ring requires an electrophilic iodine source. One established method involves reacting quinoline with iodine and silver sulfate in concentrated sulfuric acid at elevated temperatures (150-200°C). pjsir.org This process yields a mixture of 5-iodoquinoline, 8-iodoquinoline (B173137), and 5,8-diiodoquinoline. pjsir.org The reaction proceeds through an electrophilic attack by a positively charged iodine species (I⁺) on the protonated quinoline. pjsir.org The ratio of mono- to di-iodinated products can be controlled by adjusting the stoichiometry of the reagents. pjsir.org

Another common approach for electrophilic iodination uses molecular iodine (I₂) in combination with an oxidizing agent, such as nitric acid or hydrogen peroxide, in an acidic medium. The oxidant activates the iodine to form a more potent electrophilic species. Furthermore, radical-based C-H iodination protocols have been developed which can selectively functionalize the C3 position of the quinoline ring. rsc.orgscispace.com However, under these conditions, the formation of C5-iodinated products can also occur through a competing electrophilic iodination pathway. rsc.orgscispace.com

| Quinoline Derivative | Iodination Reagents | Products | Reference(s) |

| Quinoline | Iodine, Silver Sulphate, H₂SO₄ | 5-Iodoquinoline, 8-Iodoquinoline, 5,8-Diiodoquinoline | pjsir.org |

| Quinoline | Molecular Iodine (I₂), Oxidizing Agent (e.g., HNO₃) | Iodoquinoline Derivatives | |

| Quinoline | K₂S₂O₈, Sodium Iodide, Ce(NO₃)₃·6H₂O | 3-Iodoquinoline | rsc.org |

Regioselective Metal-Free C-H Halogenation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. For the synthesis of halogenated quinolines, metal-free C-H halogenation strategies have emerged as a highly attractive alternative to traditional methods that often rely on metal catalysts. These newer methods offer advantages such as reduced cost, lower toxicity, and simplified purification processes.

A notable metal-free protocol has been developed for the regioselective halogenation of 8-substituted quinoline derivatives at the C5 position. rsc.orgrsc.org This method is operationally simple and utilizes the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org The reactions are conducted under an air atmosphere at room temperature and demonstrate high generality for a variety of 8-substituted quinolines, affording the C5-halogenated products with complete regioselectivity in good to excellent yields. rsc.orgrsc.org This approach has been successfully applied for chlorination, bromination, and iodination. rsc.org

Another effective metal-free approach employs N-halosaccharin derivatives for the highly regioselective C5-halogenation of amidoquinolines without the need for an external oxidant. researchgate.net This method is tolerant of various amidoquinoline substrates and produces C5-haloamidoquinoline derivatives in excellent yields. researchgate.net The protocol has also been extended to achieve homo and hetero bis-halogenation. researchgate.net

Furthermore, a metal-free, regioselective C-H iodination at the C3 position of quinolines has been reported, mediated by tert-butylhydroperoxide (TBHP). rsc.org This reaction proceeds via the dual activation of molecular iodine and the heterocyclic substrate, generating an electrophilic iodine species. rsc.org A broad range of quinolines with both electron-donating and electron-withdrawing groups are well-tolerated in this iodination reaction. rsc.org

These metal-free strategies provide a highly economical and efficient route to halogenated quinolines with excellent functional group tolerance, offering a significant improvement over existing methods for producing precursors to complex molecules like this compound. rsc.orgrsc.org

| Method | Halogen Source | Position | Key Features | Reference |

| Remote C-H Halogenation | Trihaloisocyanuric acid | C5 | Metal-free, room temperature, high regioselectivity, good to excellent yields. | rsc.orgrsc.org |

| C-H Halogenation | N-Halosaccharin | C5 | Metal-free, oxidant-free, high regioselectivity, excellent yields for amidoquinolines. | researchgate.net |

| C-H Iodination | Molecular iodine / TBHP | C3 | Metal-free, regioselective, tolerates various functional groups. | rsc.org |

Green Chemistry Principles in Quinoline Synthesis Applicable to Halogenated Nitroquinolines

The synthesis of quinolines, a cornerstone of many pharmaceuticals, is increasingly guided by the principles of green chemistry to reduce environmental impact. ijpsjournal.comnih.gov Traditional methods often involve hazardous reagents, harsh reaction conditions, and significant waste generation. nih.govrsc.orgresearchgate.net Consequently, the development of eco-friendly alternatives such as microwave-assisted and ultrasound-assisted synthesis, alongside biocatalytic approaches, is a major focus in modern organic chemistry. ijpsjournal.comnih.gov These sustainable methodologies are highly applicable to the synthesis of complex quinoline derivatives like halogenated nitroquinolines.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of a wide array of quinoline derivatives. nih.govresearchgate.net For instance, a catalyst-free, microwave-assisted Friedländer synthesis for the single-step conversion of 8-hydroxyquinoline (B1678124) derivatives demonstrated a significant increase in average yield from 34% with conventional heating to 72% under microwave irradiation. nih.gov

In another example, the synthesis of quinoline-fused 1,4-benzodiazepines was achieved in excellent yields (92–97%) at 80°C using microwave irradiation. nih.gov Microwave-assisted protocols have also been developed for the synthesis of novel pyrazolo-[3,4-b]-quinolines in excellent yields (91–98%) in an aqueous ethanol (B145695) medium at ambient temperature. researchgate.net The efficiency of microwave heating stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. ijpsjournal.com This technology aligns with green chemistry principles by reducing energy consumption and often allowing for the use of greener solvents. ijpsjournal.com

| Quinoline Derivative | Method | Yield | Reaction Time | Reference |

| 8-Hydroxyquinolines | Microwave-Assisted Friedländer Synthesis | 72% | 30-40 min | nih.gov |

| 8-Hydroxyquinolines | Conventional Heating | 34% | Not Specified | nih.gov |

| Quinoline-fused 1,4-benzodiazepines | Microwave-Assisted Condensation | 92-97% | Not Specified | nih.gov |

| Pyrazolo-[3,4-b]-quinolines | Microwave-Assisted Multicomponent Reaction | 91-98% | Not Specified | researchgate.net |

| N′-(2-nitrobenzylidene)-2-propylquinoline-4-carbohydrazide | Microwave-Assisted Condensation | 76% | 2 min | arabjchem.org |

| N′-(4-hydroxy-3-methoxybenzylidene)-2-propylquinoline-4-carbohydrazide | Microwave-Assisted Condensation | 93% | 2 min | arabjchem.org |

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis is another green technology that enhances reaction rates and efficiency. ijpsjournal.comnih.gov The chemical effects of ultrasound are derived from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures. pucrs.br This phenomenon improves mass transfer and accelerates chemical transformations. pucrs.br

Biocatalytic Approaches in Quinoline Synthesis

Biocatalysis, the use of enzymes as catalysts for chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. ijpsjournal.com Enzymes operate under mild conditions of temperature and pressure, reducing energy consumption and the formation of unwanted byproducts. nih.gov

In the context of quinoline synthesis, several enzymatic strategies have been explored. For example, monoamine oxidase (MAO-N) enzymes have been effectively used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. nih.gov Another approach involves the use of horseradish peroxidase (HRP) in a chemo-enzymatic cascade to produce 2-quinolone derivatives. nih.gov

Furthermore, α-chymotrypsin has been shown to catalyze the Friedländer condensation reaction to synthesize quinoline derivatives in an ionic liquid aqueous solution, demonstrating higher catalytic activity and excellent yields at lower temperatures compared to reactions in organic solvents. mdpi.comsioc-journal.cn The use of α-amylase in a one-pot domino aza-Michael/Aldol/aromatization reaction has also been reported for the synthesis of quinoline derivatives. dntb.gov.ua These biocatalytic methods represent a promising frontier in the green synthesis of complex heterocyclic compounds. ijpsjournal.com

| Enzyme | Reaction Type | Substrate | Product | Reference |

| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 1,2,3,4-Tetrahydroquinolines | Quinolines | nih.gov |

| Horseradish Peroxidase (HRP) | Annulation/Aromatization | N-cyclopropyl-N-alkylanilines | 2-Quinolones | nih.gov |

| α-Chymotrypsin | Friedländer Condensation | 2-Aminoaryl ketone and α-methylene ketone | Quinoline derivatives | mdpi.comsioc-journal.cn |

| α-Amylase | Domino aza-Michael/Aldol/aromatization | Not specified | Quinoline derivatives | dntb.gov.ua |

Reactivity and Transformational Chemistry of 6 Iodo 8 Nitroquinoline

Transformation of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the quinoline (B57606) ring system. This group can undergo several transformations, most notably reduction to an amino group.

Reduction of the Nitro Group to Amino Functionality (e.g., Formation of 6-Iodoquinolin-8-amine)

The reduction of the nitro group in 6-iodo-8-nitroquinoline to form 6-iodoquinolin-8-amine (B1625421) is a fundamental transformation. This conversion is a critical step in the synthesis of more complex molecules, including those with potential biological activity. Various reducing agents can be employed to achieve this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of nitroarenes to amines include catalytic hydrogenation and chemical reduction. commonorganicchemistry.com Catalytic hydrogenation, often utilizing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, is a highly effective method. unimi.it Chemical reductants like tin(II) chloride (SnCl2) in an acidic medium or iron (Fe) in acetic acid also provide mild and selective conditions for this reduction. commonorganicchemistry.com Another approach involves the use of hydroiodic acid (HI), which serves as both an acid and a reducing agent. nih.gov

A study on the preparation of 6-iodo-8-quinolinol involved the reduction of this compound to 6-iodo-8-aminoquinoline as an intermediate step. researchgate.net This highlights the practical application of this reduction in synthetic pathways. The resulting 6-iodoquinolin-8-amine is a valuable intermediate for further functionalization, for instance, through nucleophilic substitution of the iodine atom or reactions involving the newly formed amino group.

Table 1: Common Reagents for the Reduction of Nitroarenes

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | High, can affect other reducible groups | unimi.it |

| SnCl₂, HCl | Acidic medium | Mild, tolerates many functional groups | commonorganicchemistry.com |

| Fe, AcOH | Acidic medium | Mild, tolerates many functional groups | commonorganicchemistry.com |

| HI | Acidic, reducing | Convenient work-up | nih.gov |

| Na₂S | Basic or neutral | Can be chemoselective for one of multiple nitro groups | commonorganicchemistry.com |

Other Chemoselective Transformations of the Nitro Moiety

Beyond complete reduction to an amine, the nitro group can undergo other chemoselective transformations. The specific reaction pathway is often dictated by the reaction conditions and the nature of the reagents employed. For instance, partial reduction can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates.

In the context of other nitroquinolines, research has shown that the nitro group can be transformed into various other functionalities. nih.gov While specific examples for this compound are not extensively detailed in the provided search results, the general principles of nitro group chemistry suggest the possibility of such transformations. For example, the reaction of nitroarenes can sometimes lead to the formation of azo compounds, particularly when using reagents like lithium aluminum hydride (LiAlH4) on aromatic nitro compounds. commonorganicchemistry.com The selective reduction of one nitro group in the presence of others is also a known strategy, often achievable with reagents like sodium sulfide (B99878) (Na2S). commonorganicchemistry.comresearchgate.net

Reactions Involving the Halogen Atom (Iodine)

The iodine atom at the 6-position of the quinoline ring is susceptible to various substitution reactions, providing a handle for introducing a wide array of functional groups.

Nucleophilic Displacement and Substitution Reactions at Halogenated Positions

The iodine atom on the this compound molecule can be displaced by various nucleophiles. smolecule.comcymitquimica.com This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the construction of more complex quinoline derivatives. For instance, in a related compound, 4-chloro-6-iodo-3-nitroquinoline, the chlorine at the 4-position was displaced by an amine in acetic acid, demonstrating the susceptibility of halogenated positions to nucleophilic attack. nih.gov

The presence of the electron-withdrawing nitro group at the 8-position activates the quinoline ring towards nucleophilic attack, although its effect on the 6-position is less direct than on positions ortho or para to it. Nevertheless, the iodo group is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another method for the functionalization of electron-deficient arenes. This reaction involves the addition of a nucleophile to the aromatic ring to form a σH-adduct, which is then oxidized by an external oxidizing agent to yield the substitution product. rsc.orgresearchgate.net This method is applicable to a range of nucleophiles, including carbanions, and can be used to introduce substituents at positions occupied by hydrogen. rsc.orgarkat-usa.org

Similar to VNS, ONSH reactions on nitroarenes are guided by the activating effect of the nitro group. The addition of the nucleophile typically occurs at the ortho or para positions. arkat-usa.org Common oxidizing agents used in ONSH reactions include potassium permanganate (B83412) (KMnO4) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). arkat-usa.orglookchem.com The choice of oxidant can be crucial, as some oxidants can also react with the nucleophile or the product. arkat-usa.org While specific ONSH reactions on this compound are not described in the search results, the general applicability of this reaction to nitroarenes suggests its potential for the functionalization of this compound. rsc.orgrsc.org

Metal-Halogen Exchange Reactions on Quinoline Scaffolds

Metal-halogen exchange is a powerful and widely used method in organometallic chemistry for the conversion of organic halides into organometallic reagents. organic-chemistry.org This transformation is particularly valuable for the preparation of organolithium and Grignard reagents, which can then be used in a variety of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. On quinoline scaffolds, the metal-halogen exchange offers a regioselective method to introduce nucleophilic character at a specific position.

For this compound, the iodine atom at the C-6 position is susceptible to exchange with a suitable organometallic reagent, such as an organolithium or a Grignard reagent. The reaction typically involves the treatment of the iodoquinoline with an alkyl- or aryllithium (e.g., n-butyllithium or tert-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride). The greater electropositivity of the metal compared to carbon facilitates the exchange, leading to the formation of a 6-quinolylmetal species.

The rate of metal-halogen exchange is influenced by several factors, including the nature of the halogen (I > Br > Cl > F), the solvent, the temperature, and the electronic properties of the substrate. In the case of this compound, the presence of the electron-withdrawing nitro group at the C-8 position can influence the reactivity of the C-I bond. While specific studies on the metal-halogen exchange of this compound are not extensively documented, the general principles of this reaction on haloquinolines are well-established. For instance, the use of reagents like isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl) has been shown to facilitate the halogen-magnesium exchange in various functionalized aromatic and heterocyclic systems under mild conditions. fiu.edu

A representative, though not specific to this compound, set of conditions for a metal-halogen exchange on a haloquinoline is presented in the table below.

| Substrate | Reagent | Solvent | Temperature (°C) | Product |

| 6-Bromoquinoline | n-BuLi | THF | -78 | 6-Lithioquinoline |

| 8-Bromoquinoline | i-PrMgCl·LiCl | THF | -20 to 25 | 8-Quinolylmagnesium chloride |

| 4-Chloro-7-iodoquinoline | EtMgBr | THF | 25 | 4-Chloro-7-quinolylmagnesium bromide |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Iodine-Substituted Position

The iodine atom in this compound serves as an excellent handle for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi, Kumada, Stille, Hiyama)

Palladium catalysts are particularly effective in activating the carbon-iodine bond for coupling with various organometallic and unsaturated partners. scispace.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organic halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound, a Suzuki-Miyaura coupling would enable the introduction of a variety of aryl or vinyl substituents at the C-6 position. A closely related example is the Suzuki-Miyaura reaction of 7-bromo-6-fluoro-8-nitroquinolone with various arylboronic acids to produce 7-aryl-6-fluoro-8-nitroquinolones, demonstrating the feasibility of this transformation on a similarly substituted quinoline core. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction would allow for the synthesis of 6-alkynyl-8-nitroquinolines, which are valuable intermediates for further transformations. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. libretexts.org The synthesis of various alkynylquinoline-5,8-diones has been reported via Sonogashira coupling of the corresponding dihaloquinoline-5,8-dione with terminal alkynes, showcasing the utility of this reaction on the quinoline framework. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov Applying this to this compound would lead to the formation of 6-alkenyl-8-nitroquinolines. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been used to couple a wide range of alkyl, alkenyl, and aryl zinc reagents. researchgate.net

Kumada Coupling: The Kumada coupling employs a Grignard reagent to couple with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This was one of the first reported catalytic cross-coupling methods and remains a useful tool for carbon-carbon bond formation. uh.edu

Stille Coupling: In the Stille reaction, an organostannane reagent is coupled with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. researchgate.netresearchgate.net

Hiyama Coupling: The Hiyama coupling involves the palladium-catalyzed cross-coupling of an organosilane with an organic halide. wikipedia.orgorganic-chemistry.org This reaction often requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step. umich.edu

Below is a table with representative conditions for various palladium-catalyzed cross-coupling reactions on iodoarenes, which can be considered analogous to the expected reactivity of this compound.

| Reaction | Aryl Halide | Coupling Partner | Catalyst | Base/Activator | Solvent | Temperature (°C) |

| Suzuki | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 |

| Sonogashira | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 25 |

| Heck | Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 |

| Negishi | Iodobenzene | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 60 |

| Kumada | Bromobenzene | Phenylmagnesium bromide | NiCl₂(dppp) | - | THF | 60 |

| Stille | Iodobenzene | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 |

| Hiyama | Iodobenzene | Phenyltrimethoxysilane | Pd(OAc)₂ | TBAF | THF | 60 |

Regioselective C-H Arylation and Alkenylation Strategies

While cross-coupling reactions rely on a pre-functionalized position (the C-I bond), direct C-H activation and functionalization have emerged as a more atom- and step-economical approach. libretexts.org For quinolines, C-H functionalization can be directed to various positions depending on the reaction conditions and the directing groups present on the quinoline ring. The nitro group in this compound is a strong deactivating group, which can influence the regioselectivity of C-H functionalization reactions. For instance, C-H arylation of nitroquinolines has been shown to be highly regioselective, with the position of arylation being influenced by both electronic and steric factors. wikipedia.orgstudfile.net Similarly, regioselective C-H alkenylation of heteroarenes can be achieved using various transition metal catalysts, such as ruthenium. researchgate.net

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. In the case of quinoline, the pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, making the benzene (B151609) ring more susceptible to electrophilic attack. nih.gov The position of substitution is governed by the stability of the resulting carbocation intermediate (Wheland intermediate). Generally, electrophilic attack on the quinoline ring occurs preferentially at the C-5 and C-8 positions. nih.gov

The presence of a deactivating nitro group at C-8 in this compound would be expected to strongly disfavor further electrophilic attack on the benzene ring. However, under forcing conditions, or if the reaction proceeds through the N-protonated quinolinium species, substitution on the pyridine ring might be possible. A study on the direct halogenation of deactivated N-heteroaryl amines has shown that 6-methoxy-8-nitroquinoline (B1580621) can be fluorinated at the C-5 position using N-fluorobenzenesulfonimide (NFSi). researchgate.net This suggests that even with a deactivating nitro group, electrophilic substitution can occur, and the position of attack is influenced by the existing substituents. For this compound, electrophilic attack would likely be directed to the remaining open positions on the benzene ring (C-5 or C-7) or potentially the pyridine ring, depending on the specific electrophile and reaction conditions.

Radical Reactions and Their Application to Quinoline Derivatives

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds. While specific radical reactions involving this compound are not widely reported, the principles of radical chemistry can be applied to this scaffold. The carbon-iodine bond can be homolytically cleaved under photolytic or radical-initiating conditions to generate a 6-quinolyl radical. This radical species can then participate in a variety of transformations, including addition to multiple bonds and cyclization reactions.

For example, a hypothetical radical cyclization could involve a derivative of this compound bearing an appropriately positioned alkene or alkyne. Upon generation of the C-6 radical, an intramolecular cyclization could lead to the formation of new polycyclic systems. The field of radical transformations for the synthesis of quinolines is an active area of research, with methods being developed that utilize radical intermediates to construct the quinoline core itself. chim.it

Intramolecular Cyclization and Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, providing access to complex, fused heterocyclic systems. For instance, after a cross-coupling reaction to introduce a suitable functional group at the C-6 position, this new substituent can be made to react with the nitro group at C-8 or with another position on the quinoline ring.

An example of such a strategy could involve the Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group. The resulting 6-alkynyl-8-nitroquinoline derivative could then undergo a reductive cyclization, where the nitro group is reduced to an amino group, which then intramolecularly attacks the alkyne to form a new ring. Alternatively, palladium-catalyzed intramolecular cyclizations of appropriately substituted quinolines are known to produce various polycyclic structures. While specific examples starting from this compound are scarce in the literature, the synthetic potential for such transformations is significant, leveraging the dual functionality of the iodo and nitro groups.

Spectroscopic Characterization and Structural Elucidation of 6 Iodo 8 Nitroquinoline and Analogs

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and twisting of chemical bonds within a molecule. These vibrations occur at specific frequencies, creating a unique spectral "fingerprint" for each compound.

The aromatic nitro group is particularly distinctive, displaying two strong stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch from 1360-1290 cm⁻¹. orgchemboulder.com For instance, in the analog 3-Iodo-8-nitroquinoline, strong bands are observed at 1522 cm⁻¹ and 1350 cm⁻¹, which are attributable to these NO₂ vibrations. rsc.org The quinoline (B57606) core itself presents several bands, including C=C and C=N stretching vibrations within the aromatic system, generally found in the 1650-1400 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹. libretexts.org

The carbon-iodine bond stretch is expected at the lower end of the spectrum, typically in the 600-500 cm⁻¹ range, due to the high mass of the iodine atom. spectroscopyonline.com The presence of these characteristic bands in an experimental spectrum would provide strong evidence for the compound's structure.

Table 1: Predicted and Observed FT-IR Absorption Bands for 6-Iodo-8-nitroquinoline and Analogs

| Functional Group | Vibration Mode | Expected Range (cm⁻¹) | Observed in Analogs (cm⁻¹) | Reference |

|---|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | ~3066 | researchgate.net |

| Aromatic Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | 1522 (for 3-Iodo-8-nitroquinoline) | orgchemboulder.comrsc.org |

| Aromatic Nitro (NO₂) | Symmetric Stretch | 1360-1290 | 1350 (for 3-Iodo-8-nitroquinoline) | orgchemboulder.comrsc.org |

| Aromatic C=C, C=N | Ring Stretch | 1650-1400 | 1638 (for 3-Iodo-8-nitroquinoline) | rsc.orglibretexts.org |

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in polarizability. It is particularly effective for detecting symmetric vibrations and non-polar bonds, which may be weak in FT-IR spectra. For nitroaromatic compounds, Raman spectroscopy is a sensitive detection method, with fingerprint bands arising from the aromatic ring C=C stretch and the NO₂ symmetric stretch. researchgate.net

Techniques like Ultraviolet Resonance Raman Spectroscopy (UVRRS) can significantly enhance the signal for nitroaromatic molecules by tuning the excitation wavelength to match an electronic absorption band, making it a highly sensitive and selective technique. spiedigitallibrary.org While specific Raman data for this compound is not available in the reviewed literature, the technique is highly applicable. The quinoline ring system, the symmetric NO₂ stretch (around 1350 cm⁻¹), and the C-I bond would all produce characteristic Raman signals, providing a detailed molecular fingerprint for structural confirmation. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry, offering precise information about the connectivity and chemical environment of atoms.

¹H NMR spectroscopy reveals the number, environment, and neighboring relationships of hydrogen atoms in a molecule. In a study by Gershon et al., the ¹H NMR spectrum of this compound was recorded in DMSO-d₆, providing clear signals for the five protons on the quinoline ring system. researchgate.net The downfield chemical shifts are characteristic of protons attached to an electron-deficient aromatic system, further influenced by the electron-withdrawing nitro group and the halogen substituent. The observed splitting patterns (couplings) confirm the substitution pattern on the ring. researchgate.net

Data for analogs like 3-Iodo-8-nitroquinoline and 3-chloro-6-fluoro-8-nitroquinoline show how changes in substituent type and position cause predictable shifts in the proton signals, reinforcing the structural assignments. rsc.orgfordham.edu

Table 2: ¹H NMR Spectroscopic Data for this compound Solvent: DMSO-d₆, Spectrometer: 300 MHz

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-2 | 9.06 | q | J = 4.20, 1.47 | researchgate.net |

| H-3 | 7.78 | d | J = 7.00 | researchgate.net |

| H-4 | 8.45 | q | Not Specified | researchgate.net |

| H-5 | 8.50 | d | J = 1.70 | researchgate.net |

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound shows nine distinct signals, corresponding to each carbon atom in the quinoline ring system. researchgate.net The chemical shifts are highly informative: the carbon atom bearing the nitro group (C-8) is shifted significantly downfield due to strong electron withdrawal, while the carbon bonded to the iodine (C-6) is found at a relatively upfield position of 89.87 ppm. researchgate.net This upfield shift is a characteristic "heavy atom effect" caused by the large electron cloud of the iodine atom.

Table 3: ¹³C NMR Spectroscopic Data for this compound Solvent: DMSO-d₆, Spectrometer: 75 MHz

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-2 | 153.05 | researchgate.net |

| C-3 | 123.91 | researchgate.net |

| C-4 | 135.47 | researchgate.net |

| C-4a | 130.04 | researchgate.net |

| C-5 | 140.00 | researchgate.net |

| C-6 | 89.87 | researchgate.net |

| C-7 | 130.66 | researchgate.net |

| C-8 | 147.83 | researchgate.net |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the study of fragmentation patterns that offer further structural clues.

For this compound (C₉H₅IN₂O₂), the calculated molecular weight is approximately 300.05 g/mol . High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can confirm the elemental composition. For the isomeric analog 3-Iodo-8-nitroquinoline, HRMS analysis using ESI-TOF (Electrospray Ionization - Time of Flight) determined the mass of the protonated molecule [M+H]⁺ to be 300.9477, which is in excellent agreement with the calculated value of 300.9474 for C₉H₆IN₂O₂⁺. rsc.org

Under ionization, the molecular ion can break apart into smaller, charged fragments. The fragmentation pattern is often predictable and provides structural information. ibchem.com For iodo-nitro compounds, common fragmentation pathways include the loss of the nitro group (a loss of 46 mass units for NO₂) and the loss of the iodine atom (a loss of 127 mass units). researchgate.net Observing these characteristic neutral losses in the mass spectrum provides strong corroborating evidence for the presence and location of these functional groups.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for an Analog

| Compound | Ion | Calculated m/z | Found m/z | Technique | Reference |

|---|

X-ray Crystallography and Single Crystal Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This technique directs X-rays at a single crystal, and the resulting diffraction pattern is analyzed to build a model of the atomic and molecular structure. anton-paar.comornl.gov For quinoline derivatives, these studies reveal critical information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. nih.goviucr.orgnih.gov

In the crystal structure of compounds formed between 6-nitroquinoline (B147349) and 3-chloro-2-nitrobenzoic acid, the quinoline ring system and the nitro group are almost coplanar, with a small dihedral angle of 5.58(12)°. iucr.org This suggests that in this compound, the nitro group at the C8 position and the iodo group at the C6 position would lie nearly in the same plane as the quinoline ring. The crystal packing is often stabilized by C—H⋯O hydrogen bonds and, in some cases, weak π–π interactions between the quinoline ring systems of adjacent molecules. iucr.orgnih.gov The study of various quinoline derivatives shows that hydrogen bonds are primary contributors to the molecular packing in their crystals. nih.gov

Table 1: Crystallographic Data for the Analogous Compound 8-Nitroquinoline (B147351)

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2421 (11) |

| b (Å) | 16.688 (3) |

| c (Å) | 7.2089 (11) |

| β (°) | 114.086 (4) |

| Volume (ų) | 795.4 (2) |

| Z | 4 |

This interactive table summarizes the single-crystal X-ray diffraction data for 8-nitroquinoline, which serves as a structural model for understanding this compound.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy encompasses techniques that probe the electronic structure of molecules by examining the transitions between different electronic energy levels upon absorption of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower energy ground states to higher energy excited states. For aromatic systems like quinoline, the observed absorption bands are typically assigned to π–π* and n–π* electronic transitions. rsc.org

The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands. researchgate.net The introduction of substituents onto the quinoline ring significantly influences the position and intensity of these bands. The nitro group (–NO₂) is a strong electron-withdrawing group and a chromophore that can cause a bathochromic (red) shift of the absorption maxima. The iodine atom (–I), being a halogen, can also affect the electronic transitions through its inductive and resonance effects.

Studies on nitroaromatic compounds show that electronic excitation can lead to significant intramolecular charge transfer (CT), where electron density moves from the aromatic ring (donor) to the nitro group (acceptor). aip.org In nitroquinolines, the UV-Vis absorption spectra are expected to show bands corresponding to the π–π* transitions of the conjugated aromatic system and n–π* transitions involving the non-bonding electrons of the nitrogen atom in the quinoline ring and the oxygen atoms of the nitro group. rsc.orgrsc.org The presence of the nitro group often leads to complex excited state dynamics, including rapid intersystem crossing from the singlet to the triplet manifold. rsc.orgresearchgate.net

Experimental and theoretical studies on various substituted quinolines have been performed to understand the effect of different functional groups on their photophysical properties. researchgate.netrsc.org For instance, the absorption spectra of nitroquinoline in solution show distinct bands that are sensitive to solvent polarity. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Nitroquinoline Analogs

| Compound | Solvent | λ_max (nm) researchgate.net | Transition Type |

|---|---|---|---|

| Quinoline | Various | ~310 | π–π* |

| Nitroquinoline | Various | ~340-350 | π–π* / Charge Transfer |

This interactive table presents typical absorption maxima for quinoline and substituted derivatives, illustrating the electronic effect of the nitro and amino groups.

UV Photoelectron Spectroscopy (UPS) for Electronic Structure Analysis

UV Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the electronic structure of molecules by measuring the kinetic energies of photoelectrons ejected by monochromatic UV radiation. seriius.comscienceopen.com This method directly probes the valence electronic levels, providing information about the ionization energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO). seriius.com

In the context of this compound, UPS would provide valuable data on how the iodo and nitro substituents modify the electronic structure of the parent quinoline molecule. The ionization energy is the energy required to remove an electron from a molecule. nih.gov According to Koopmans' theorem, the ionization energy of an electron from a particular molecular orbital is approximately equal to the negative of the orbital energy calculated by Hartree-Fock theory. nih.gov

A UPS study of substituted quinolines has shown a correlation between the ionization energies of the nitrogen lone pair electrons and the basicity of the molecule. nih.gov The presence of electron-withdrawing groups, such as the nitro group in this compound, is expected to increase the ionization energies of the π-system and the nitrogen lone pair. This is because the electron-withdrawing nature of the nitro group stabilizes these orbitals, making it more difficult to remove an electron. The iodine atom would also influence the electronic structure through both inductive withdrawal and lone-pair donation, further modifying the orbital energies. The UPS spectrum would therefore consist of a series of bands, each corresponding to the ionization from a different molecular orbital, providing a detailed "fingerprint" of the compound's electronic structure. seriius.comnih.gov

Computational and Theoretical Investigations of 6 Iodo 8 Nitroquinoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are powerful computational tools used to predict the electronic structure and properties of molecules. chemwhat.comrsc.org Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are foundational to modern computational chemistry. sigmaaldrich.commdpi.comresearchgate.net The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more complex calculations. mdpi.com DFT, on the other hand, calculates the electronic energy based on the molecule's electron density, often yielding high accuracy at a lower computational cost, making it a widely used method. sigmaaldrich.comaksci.com For a molecule like 6-Iodo-8-nitroquinoline, these calculations would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

Molecular Geometry Optimization and Conformer Analysis

Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the equilibrium geometry. This process is crucial as the geometry influences many chemical and physical properties. For flexible molecules, which can exist in multiple spatial arrangements called conformers, this analysis identifies the most stable conformer(s). fdc-chemical.com

If applied to this compound, geometry optimization would calculate the precise bond lengths, bond angles, and dihedral angles. For instance, in a study of related quinoline (B57606) derivatives, DFT calculations were used to obtain optimized geometries, which were then compared with experimental X-ray diffraction data to validate the computational method. sigmaaldrich.comresearchgate.net A conformational search would determine if different orientations of the nitro group relative to the quinoline ring result in distinct, stable conformers and would quantify their relative energies.

Table 1: Illustrative Optimized Geometric Parameters for a Quinoline Derivative (Data is not for this compound) (This table presents example data from a computational study on a different quinoline derivative to illustrate the type of information obtained from geometry optimization.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.37 Å |

| Bond Length | C8-N(nitro) | 1.48 Å |

| Bond Angle | C7-C8-C9 | 119.5° |

| Bond Angle | C8-N-O1(nitro) | 117.8° |

Theoretical Vibrational Wavenumber and Spectroscopic Property Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. aksci.com By calculating these frequencies, scientists can assign the specific molecular motions (stretching, bending, twisting) to the experimentally observed spectral bands. sigmaaldrich.com

For this compound, a theoretical vibrational analysis would help in interpreting its experimental IR and Raman spectra. The calculations would predict the characteristic frequencies for the C-I bond, the N-O bonds of the nitro group, and the various vibrations of the quinoline ring system. For example, in a study on quinolin-8-yl 4-chlorobenzoate, C=N stretching vibrations were observed around 1627 cm⁻¹, while C-N stretching modes appeared between 1200–1400 cm⁻¹. aksci.com Similar calculations for this compound would allow for a detailed assignment of its vibrational modes.

Analysis of Electronic Structure (HOMO-LUMO Energy Levels, Band Gap, Charge Transfer)

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals is the HOMO-LUMO gap, a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. guidechem.com A small energy gap suggests that the molecule is more reactive and can be easily excited. guidechem.com

A DFT study on this compound would map the distribution of the HOMO and LUMO across the molecule. This would reveal which parts of the molecule are most likely to be involved in electron transfer processes. For instance, in many nitroaromatic compounds, the LUMO is localized on the nitro group and the aromatic ring, indicating this region is the primary electron acceptor site. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's electronic stability. Studies on other quinoline derivatives have shown that such calculations are crucial for understanding charge transfer interactions within the molecule.

Table 2: Illustrative HOMO-LUMO Energies and Band Gap for a Related Nitroaromatic Compound (Data is not for this compound) (This table provides example values to demonstrate the output of an electronic structure analysis.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.55 eV |

| LUMO Energy | -1.72 eV |

| Energy Gap (ΔE) | 4.83 eV |

Data sourced from a study on quinolin-8-yl 4-chlorobenzoate. sigmaaldrich.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align with the familiar Lewis structure concept. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled (donor) orbital to an adjacent unfilled (acceptor) anti-bonding orbital. The stabilization energy (E(2)) associated with this interaction provides a measure of its strength.

Studies of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by intermolecular interactions. Understanding these interactions is key to predicting the crystal structure, polymorphism, and material properties.

Hirshfeld Surface Analysis for Intermolecular Contacts

A Hirshfeld surface analysis of this compound, which would require its crystal structure data, would provide a detailed picture of how the molecules pack together. It would identify and quantify important interactions such as potential C-H···O, N···I, or π-π stacking interactions between the quinoline rings. For example, in a study of 6-bromo-5-nitroquinoline-1-oxide, Hirshfeld analysis was used to investigate the distribution of intermolecular interactions. Similarly, analysis of other substituted toluenes and quinolines has demonstrated the utility of this method in identifying key packing forces.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Heterocyclic Compound (Data is not for this compound) (This table shows example percentage contributions of different intermolecular contacts to the Hirshfeld surface, illustrating the type of data generated.)

| Contact Type | Contribution (%) |

|---|---|

| H···H | 38.5% |

| N···H / H···N | 33.3% |

| C···H / H···C | 27.3% |

| Other | 0.9% |

Data sourced from a study on 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's laws of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov

While specific MD simulation studies exclusively focused on this compound are not prominent in the surveyed literature, the methodology is widely applied to understand the dynamics of related small molecules and their complexes with biological macromolecules. An MD simulation of this compound would typically involve:

System Setup: Placing the molecule in a simulated box filled with a chosen solvent (e.g., water, DMSO) to mimic experimental conditions.

Force Field Application: Using a force field, such as AMBER or GROMOS, which is a set of parameters and equations that defines the potential energy of the system and calculates the forces acting on each atom. mdpi.com

Simulation Run: Allowing the system to evolve over a set period (from nanoseconds to microseconds), during which atomic positions and velocities are updated in small time steps.

Analysis of the resulting trajectory can reveal:

Conformational Space: The molecule is not rigid; bonds can rotate, leading to different three-dimensional arrangements or conformers. The primary flexible bond in this compound is the C-N bond of the nitro group, allowing for rotation. MD simulations can map the energy landscape associated with this rotation to identify the most stable (lowest energy) conformations.

Solvent Effects: Simulations can show how solvent molecules arrange themselves around the solute. For this compound, solvent molecules would be expected to form a structured shell around the polar nitro group. The study of such "microsolvation" can correlate with bulk physicochemical properties. nih.gov

Table 2: Typical Parameters and Objectives for an MD Simulation of this compound

| Parameter / Objective | Description | Example |

|---|---|---|

| Software | Program used to run the simulation. | GROMACS, AMBER mdpi.com |

| Force Field | Set of parameters for calculating interatomic forces. | AMBER ff99SB, GROMOS54a7 |

| Solvent Model | Model used to represent solvent molecules. | TIP3P (for water), SPC/E |

| Simulation Time | Total duration of the simulated trajectory. | 100-200 nanoseconds |

| Analysis Goal | The primary property to be investigated. | Conformational stability of the nitro group orientation. |

| Analysis Goal | The primary property to be investigated. | Solvation shell structure around polar and nonpolar regions. |

| Analysis Goal | The primary property to be investigated. | Calculation of dynamic properties like diffusion coefficient. |

Molecular Docking Studies for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. longdom.orgugm.ac.id This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target. Quinoline derivatives are frequently investigated using docking due to their broad range of pharmacological activities. nih.govuantwerpen.be

For this compound, docking studies would be employed to predict its binding to specific protein targets implicated in diseases like cancer or microbial infections. The process involves placing the 3D structure of this compound into the active or allosteric site of a protein and evaluating the fit using a scoring function.

The primary outputs of a molecular docking experiment are the predicted binding mode and the estimated binding affinity.

Binding Mode: This refers to the specific orientation and conformation of the ligand within the protein's binding pocket. It details the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the complex. For this compound, the nitro group and quinoline nitrogen are expected to be key hydrogen bond acceptors, while the aromatic ring system could engage in stacking interactions with residues like phenylalanine, tyrosine, or tryptophan. nih.govnih.gov

Binding Affinity: This is a numerical score, usually in units of energy (e.g., kcal/mol), that estimates the strength of the ligand-receptor interaction. nih.gov A lower (more negative) value typically indicates a more favorable and stronger binding interaction. These scores are used to rank different compounds or different binding poses of the same compound.

Table 3: Example of Molecular Docking Results for a Quinoline Derivative against a Kinase Target

| Parameter | Result | Details |

|---|---|---|

| Protein Target | Example Kinase (e.g., EGFR) | PDB ID: 2J78 |

| Docking Software | AutoDock Vina, Schrödinger Maestro | - |

| Binding Affinity | -8.5 kcal/mol | Indicates strong predicted binding. |

| Hydrogen Bonds | MET-793, LYS-745 | The nitro group O and quinoline N act as H-bond acceptors. |

| Hydrophobic Interactions | LEU-718, VAL-726, ALA-743 | Interactions with the quinoline ring system. |

| π-π Stacking | PHE-856 | Stacking interaction with the quinoline ring. |

Note: This table is illustrative, based on typical interactions for quinoline-based inhibitors, and does not represent a specific experimental result for this compound.

In silico Structure-Activity Relationship (SAR) studies use computational models to understand how the chemical structure of a compound influences its biological activity. dntb.gov.ua For a series of related compounds, SAR seeks to identify which functional groups are essential for activity and how modifications affect potency.

For this compound, SAR studies would focus on the importance of the quinoline scaffold and the specific contributions of the iodo and nitro substituents.

Quinoline Scaffold: The core AB-ring system of quinoline is a well-established pharmacophore. Extensive SAR studies on related complex natural products like streptonigrin (B15502) have revealed that this quinolinequinone moiety is critical for anticancer potency. researchgate.net

Substituent Effects: The position and electronic nature of substituents are crucial. The nitro group at position 8 is a strong electron-withdrawing group, which can significantly alter the electronic properties of the ring and its ability to interact with targets. The iodine at position 6 adds steric bulk and lipophilicity, which can influence binding pocket complementarity and pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) models often use descriptors like van der Waals volume and electronegativity to correlate these features with anti-tuberculosis activity in related compounds. nih.gov

Table 4: Summary of Structural Features of this compound and Their Predicted SAR Contributions

| Structural Feature | Position | Predicted Contribution to Activity | Rationale from Related Compounds |

|---|---|---|---|

| Quinoline Core | - | Essential scaffold for binding. | The quinoline system is a key pharmacophore in many bioactive agents. researchgate.net |

| Nitro Group | C8 | Key hydrogen bond acceptor; redox activity. | The nitro group is often involved in bioreduction to reactive intermediates and forms key H-bonds in binding sites. |

| Iodine Atom | C6 | Increases lipophilicity and molecular weight; potential for halogen bonding; steric influence. | Halogenation can enhance binding affinity and modulate pharmacokinetic properties. rsc.org |

| Quinoline Nitrogen | N1 | Hydrogen bond acceptor. | Forms critical hydrogen bonds with hinge region residues in kinase inhibitors. |

Advanced Applications and Research Frontiers of 6 Iodo 8 Nitroquinoline and Its Derivatives in Chemical Biology and Materials Science

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

6-Iodo-8-nitroquinoline is a valuable and versatile building block in the field of organic chemistry. angenechemical.com Its unique molecular structure, featuring a quinoline (B57606) core substituted with both an iodine atom and a nitro group, makes it a highly reactive compound suitable for a variety of chemical transformations. angenechemical.comcymitquimica.com This reactivity allows for its use as a starting material or intermediate in the synthesis of a wide array of more complex molecules with specific functionalities. angenechemical.com

The presence of the iodine atom at the 6-position and a nitro group at the 8-position on the quinoline ring system imparts distinct chemical properties. The iodine atom can be readily displaced or participate in various coupling reactions, while the nitro group can be reduced to an amino group, opening up further avenues for functionalization. These characteristics make this compound a key component in the construction of diverse molecular scaffolds.

This compound's utility extends to the synthesis of pharmaceuticals, agrochemicals, and materials for various technological applications. angenechemical.com Organic chemists leverage its reactivity to create novel compounds with desired biological activities or material properties. angenechemical.com For instance, it is a precursor in the synthesis of aminoquinolines, which are important pharmacophores in drug discovery.

The synthetic versatility of this compound is demonstrated by its participation in a range of chemical reactions, including:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the quinoline ring, facilitating the displacement of the iodo group by various nucleophiles. angenechemical.comcymitquimica.com

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further modified through acylation, alkylation, or diazotization reactions. researchgate.net

Cross-Coupling Reactions: The iodo substituent serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

These reactions allow for the introduction of a wide range of substituents and functional groups onto the quinoline core, leading to the generation of large and diverse chemical libraries for screening and optimization in drug discovery and materials science.

Development of Biologically Active Scaffolds Based on the Iodo-Nitroquinoline Core

The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. bohrium.comnih.govdntb.gov.uanih.gov The iodo-nitroquinoline core, in particular, serves as a valuable starting point for the development of a wide array of biologically active compounds. The presence of the iodo and nitro groups at specific positions on the quinoline ring allows for systematic chemical modifications, leading to the synthesis of derivatives with tailored pharmacological profiles. angenechemical.comcymitquimica.com

Anti-Infective Agents (e.g., Antimicrobial, Antifungal, Antiviral, Antimalarial, Antiparasitic Activity of Derivatives)

Derivatives of the quinoline scaffold have demonstrated a broad spectrum of anti-infective properties. nih.gov This includes activity against bacteria, fungi, viruses, and parasites. nih.govguidechem.com

Antimicrobial and Antifungal Activity:

Research has shown that various quinoline derivatives exhibit significant antimicrobial and antifungal activities. researchgate.netresearchgate.net For instance, 6-iodo-substituted carboxy-quinolines, synthesized through a one-pot, three-component reaction, have been investigated for their in vitro antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. nih.govmdpi.com These studies suggest that carboxy-quinoline derivatives bearing an iodine atom are promising scaffolds for developing new antimicrobial agents. nih.govmdpi.com Furthermore, the antifungal potential of iodo-substituted 8-quinolinols has been explored, with the 6-iodo isomer of 8-quinolinol demonstrating the highest fungitoxic activity against a panel of fungi including Aspergillus niger and Trichophyton mentagrophytes. researchgate.net Dihalogenated 8-hydroxyquinoline (B1678124) derivatives, such as iodoquinol, have also shown potent antimicrobial activity against multidrug-resistant Neisseria gonorrhoeae. nih.gov

Antimalarial and Antiparasitic Activity:

The quinoline ring is a well-established pharmacophore in antimalarial drug discovery. nih.gov While specific studies on the antimalarial activity of this compound derivatives are not extensively detailed in the provided results, the broader class of quinoline derivatives has a long history of use against malaria. nih.gov Additionally, 8-iodoquinoline (B173137) has been noted for its antiparasitic properties, indicating the potential of iodo-substituted quinolines in this therapeutic area. guidechem.com

The mechanism of action for the anti-infective properties of these derivatives often involves the ability of the quinoline scaffold to interact with essential biological macromolecules in pathogens, leading to the disruption of cellular processes.

Anticancer Agents and Studies of Cytotoxic Properties

Quinoline derivatives have emerged as a significant class of compounds in the search for novel anticancer agents. researchgate.net The unique structure of these compounds allows them to interact with various biological targets, leading to cytotoxic effects against cancer cells.

Studies have demonstrated the antiproliferative activity of various quinoline derivatives against a range of cancer cell lines. For example, nitroquinolone derivatives synthesized from precursors like 6-methyl-8-nitroquinoline (B1605682) have shown significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism of action is often attributed to the bioreduction of the nitro group, which forms reactive intermediates that can interact with cellular components like DNA and proteins, leading to cell death.

Furthermore, research on 6,8-disubstituted quinolines has highlighted their potential as anticancer agents. For instance, certain 6,8-dibromoquinoline (B11842131) derivatives have exhibited significant inhibitory effects against C6 (glioblastoma), HeLa (cervical cancer), and HT29 (colon cancer) cell lines. researchgate.net The introduction of a nitro group at the 5-position of 6,8-dibromoquinoline has also been explored as a strategy to enhance anticancer activity. researchgate.net

The cytotoxic effects of quinoline derivatives can be influenced by the nature and position of substituents on the quinoline core. brieflands.com For example, a study on a series of quinoline derivatives showed that a nitro-aldehyde derivative was highly cytotoxic against the Caco-2 human colorectal adenocarcinoma cell line. brieflands.com Another study comparing the cytotoxicity of clioquinol (B1669181) and its analogues found that 8-hydroxy-5-nitroquinoline was the most toxic against human cancer cell lines, with its activity enhanced by the presence of copper. nih.govresearchgate.net

It is important to note that while some quinoline derivatives show promising anticancer activity, their cytotoxicity is not always selective for cancer cells. For instance, a platinum(II) complex with a 5-nitroquinolin-8-olato ligand exhibited weak cytotoxic activity against several human cancer cell lines. iucr.orgiucr.org

Table of Selected Quinoline Derivatives and their Anticancer Activity:

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |

| Nitroquinolone derivatives | MCF-7, A549 | Significant cytotoxicity |

| 6,8-Dibromoquinoline derivatives | C6, HeLa, HT29 | Significant inhibitory effects |

| Nitro-aldehyde quinoline derivative | Caco-2 | High cytotoxicity |